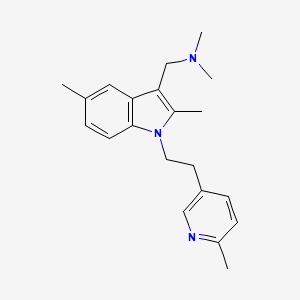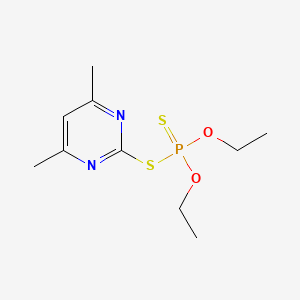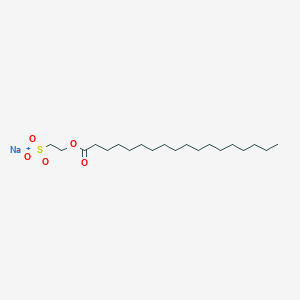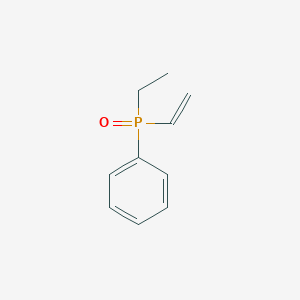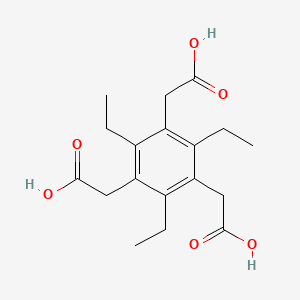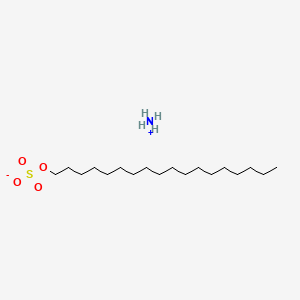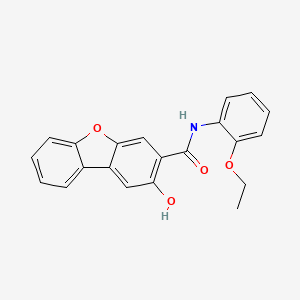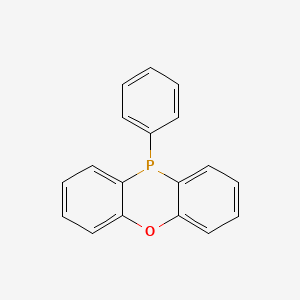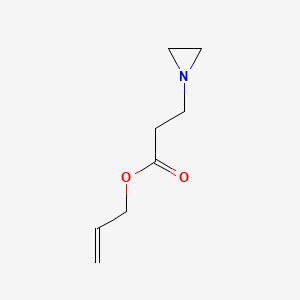
Propionic acid, 3-(1-aziridinyl)-, allyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-enyl 3-(aziridin-1-yl)propanoate is a chemical compound with the molecular formula C21H35N3O5 . It is part of the aziridine family, which is known for its three-membered ring structure containing nitrogen. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl 3-(aziridin-1-yl)propanoate typically involves the reaction of aziridine with prop-2-enyl propanoate under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the aziridine ring .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment to control temperature, pressure, and other reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 3-(aziridin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The aziridine ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Prop-2-enyl 3-(aziridin-1-yl)propanoate is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of prop-2-enyl 3-(aziridin-1-yl)propanoate involves its interaction with molecular targets through its aziridine ring. The ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simpler compound with a similar three-membered ring structure.
2-methylaziridine: Another aziridine derivative with a methyl group attached to the ring.
2-(aziridin-1-yl)ethanol: An aziridine compound with an ethanol group attached.
Uniqueness
Prop-2-enyl 3-(aziridin-1-yl)propanoate is unique due to its specific structure, which combines the aziridine ring with a prop-2-enyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
CAS No. |
22480-27-9 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
prop-2-enyl 3-(aziridin-1-yl)propanoate |
InChI |
InChI=1S/C8H13NO2/c1-2-7-11-8(10)3-4-9-5-6-9/h2H,1,3-7H2 |
InChI Key |
UZUDNCVBLBBXRJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)CCN1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


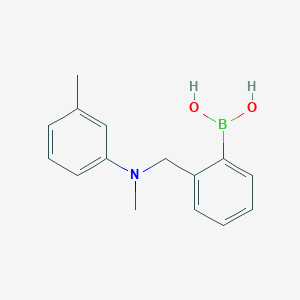
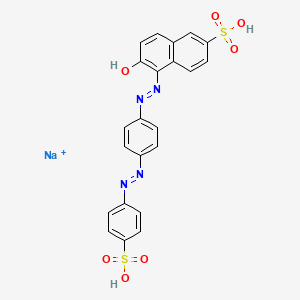

![4-[2-Amino-3-(4-carboxyphenyl)-5-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B13742115.png)
![5-[(2,5-Dioxo-1-phenylimidazolidin-4-yl)methylsulfanylmethylsulfanylmethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B13742119.png)
